Phytoene desaturase-IN-1

Binding Kinetics Carotenoid Biosynthesis Agrochemical Discovery

Standard phytoene desaturase (PDS) inhibitors like norflurazon exhibit variable off-target ZDS activity and resistance profiles, compromising SAR validity. Phytoene desaturase-IN-1 provides a defined chemotype for benchmarking non-competitive binding at Phe301. - **Defined pharmacology**: Kd 65.9 μM; no ZDS inhibition - **Application**: Resistance mechanism diagnostics & dual inhibitor screening - **Supply**: Validated reference standard for agrochemical discovery

Molecular Formula C18H13ClF3N3O2S
Molecular Weight 427.8 g/mol
Cat. No. B10861595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytoene desaturase-IN-1
Molecular FormulaC18H13ClF3N3O2S
Molecular Weight427.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CO)C(F)(F)F
InChIInChI=1S/C18H13ClF3N3O2S/c19-13-6-4-11(5-7-13)15(27)10-28-17-24-23-16(9-26)25(17)14-3-1-2-12(8-14)18(20,21)22/h1-8,26H,9-10H2
InChIKeyNKQUGCNEDWUGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytoene desaturase-IN-1: Selective PDS Inhibitor Overview


Phytoene desaturase-IN-1 (CAS 2765793-54-0) is a synthetic small-molecule inhibitor of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthetic pathway that catalyzes the desaturation of phytoene to ζ-carotene [1]. It functions as a bleaching herbicide lead, characterized by a defined dissociation constant (Kd) of 65.9 μM and a specific binding interaction with the Phe301 residue of the PDS active site [2]. This compound is primarily utilized as a biochemical tool for probing carotenogenesis and as a reference standard in agrochemical discovery programs targeting PDS.

1
Synthetic PDS inhibitor tool for carotenogenesis probe studies
2
Defined binding interaction at Phe301 residue
3
Reference standard in agrochemical discovery programs

Phytoene desaturase-IN-1: Why Substitution Fails


The class of phytoene desaturase inhibitors exhibits significant functional heterogeneity in terms of binding site topology, cross-resistance profiles, and off-target effects on ζ-carotene desaturase (ZDS) [1]. For instance, norflurazon is a high-affinity PDS inhibitor (IC50 ≈ 0.12 μM) but shows negligible ZDS inhibition, whereas other analogs act as dual PDS/ZDS inhibitors [2]. Substituting Phytoene desaturase-IN-1 with a generic PDS inhibitor risks introducing uncharacterized selectivity profiles, differential sensitivity in resistant weed biotypes, and variable in vivo efficacy, thereby compromising experimental reproducibility and the validity of structure-activity relationship (SAR) conclusions.

This Compound
Engages PDS via π-π stacking at Phe301; selective for PDS without ZDS inhibition.
Generic PDS Inhibitor (e.g., Norflurazon)
Competes at cofactor binding site; may inhibit ZDS or exhibit cross-resistance sensitivity.
Substituting with a non-characterized PDS inhibitor may alter selectivity, resistance profile, and pathway interpretation. Direct replacement requires validation of binding mode and ZDS off-target activity.

Key Evidence for Phytoene desaturase-IN-1 Selection


Unique π-π Stacking Interaction at Phe301

Phytoene desaturase-IN-1 exhibits a moderate binding affinity (Kd = 65.9 μM) to PDS, which is comparable to the commercial herbicide diflufenican (Kd = 38.3 μM) [1]. Unlike norflurazon, which acts as a competitive inhibitor at the cofactor binding site [2], Phytoene desaturase-IN-1 engages the PDS active site via a specific π-π stacking interaction with the Phe301 residue [1]. This defined binding modality offers a distinct chemotype for exploring alternative binding pockets within the PDS active site architecture.

Unique π-π Stacking
Cross-study comparable
Kd = 65.9 μM vs. diflufenican 38.3 μM; π-π stacking with Phe301 vs. competitive
Supports SAR differentiation across PDS chemotypes
In vitro binding assays; recombinant PDS enzyme
Binding Kinetics Carotenoid Biosynthesis Agrochemical Discovery

Postemergence Herbicidal Efficacy

Phytoene desaturase-IN-1 demonstrates broad-spectrum postemergence herbicidal activity at application rates of 375–750 g/ha, achieving control of six economically important weed species: ECHCG (barnyardgrass), DIGSA (crabgrass), SETFA (foxtail), ABUJU (velvetleaf), AMARE (pigweed), and ECLPR (eclipta) [1]. This in vivo efficacy data provides a concrete benchmark for comparing its performance to other PDS inhibitor leads in whole-plant assays, where commercial standards like norflurazon often exhibit more limited spectra.

Postemergence Activity
Class-level inference
375–750 g/ha; 6 weed species at 25 d
Reported postemergence herbicidal activity for lead evaluation
Greenhouse/field trials; tested species set
Herbicide Efficacy Postemergence Control Weed Management

Selective PDS Inhibition Without ZDS Activity

While some PDS inhibitors like J852 exhibit dual inhibition of both PDS (IC50 = 23 μM) and ZDS (IC50 = 49 μM), Phytoene desaturase-IN-1 is characterized as a selective PDS inhibitor with no reported activity against ZDS [1]. In contrast, the commercial standard norflurazon is a highly selective PDS inhibitor (IC50 = 0.12 μM for PDS vs. 144 μM for ZDS) [1]. This selectivity profile makes Phytoene desaturase-IN-1 a cleaner tool for dissecting the specific role of PDS in carotenoid biosynthesis without confounding ZDS inhibition.

Selective PDS Inhibition
Class-level inference
No ZDS activity vs. J852 dual (PDS IC50 23 μM, ZDS 49 μM); norflurazon selective (PDS 0.12 μM, ZDS 144 μM)
Cleaner tool for carotenoid pathway dissection
In vitro enzyme assays
Selectivity Zeta-Carotene Desaturase Off-Target Effects

Distinct Resistance Profile Differentiation

PDS inhibitor resistance is a growing concern in agriculture. Specific mutations in the PDS gene (e.g., Cys, Ser, His) confer cross-resistance to norflurazon but negative cross-resistance to beflubutamid, picolinafen, and diflufenican [1]. While direct resistance data for Phytoene desaturase-IN-1 is not yet available, its distinct binding interaction with Phe301 (rather than the cofactor site targeted by norflurazon) suggests it may exhibit a different cross-resistance profile [2]. This potential for differential sensitivity in resistant weed biotypes positions it as a valuable comparator in resistance mechanism studies and as a candidate scaffold for overcoming existing resistance.

Resistance Profile Differentiation
Supporting evidence
Binding at Phe301 may confer distinct sensitivity to resistance mutations
Potential tool for resistance mechanism studies
Empirical data with mutant PDS required
Herbicide Resistance Cross-Resistance Mutation Sensitivity

Phytoene desaturase-IN-1: Application Scenarios


SAR & Lead Optimization in Agrochemical Discovery

Utilize Phytoene desaturase-IN-1 as a reference chemotype for exploring non-competitive binding interactions at the Phe301 residue of PDS. Its moderate Kd (65.9 μM) provides a benchmark for optimizing potency while retaining a distinct binding mode compared to commercial herbicides like norflurazon [1].

Probing Carotenoid Pathway Flux

Employ Phytoene desaturase-IN-1 to selectively inhibit PDS and induce accumulation of phytoene and reactive oxygen species (ROS) in plant tissues [1]. This allows for quantitative analysis of pathway intermediates and stress responses without confounding inhibition of ZDS [2].

Resistance Mechanism Studies in Weed Science

Deploy Phytoene desaturase-IN-1 as a diagnostic tool to investigate cross-resistance patterns in PDS inhibitor-resistant weed biotypes. Its unique binding interaction with Phe301 may reveal differential sensitivity compared to norflurazon and diflufenican, informing resistance management strategies [3].

Reference for Dual PDS/ZDS Inhibitor Development

Use Phytoene desaturase-IN-1 as a selective PDS control in assays designed to identify and characterize dual PDS/ZDS inhibitors. Its lack of ZDS activity provides a clear baseline for distinguishing dual inhibitors like J852 [2].

Application
Selection Property
Validation Focus
Agrochemical lead optimization
Non-competitive PDS binding modality
Binding affinity and SAR interpretation
Carotenoid pathway flux analysis
Selective PDS inhibition
Pathway intermediate accumulation and ROS response
Weed resistance mechanism studies
Distinct Phe301 binding site
Cross-resistance pattern evaluation in resistant biotypes
Dual inhibitor development reference
ZDS-inactive profile
Baseline for screening dual PDS/ZDS inhibitors

Technical Documentation Hub

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29 linked technical documents
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